molecular formula C14H19NO4 B7969564 2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid

2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid

Cat. No.: B7969564
M. Wt: 265.30 g/mol
InChI Key: RVWAZXVWIYGQAQ-UHFFFAOYSA-N
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Description

2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid is a chemical compound with the molecular formula C13H17NO4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a benzoic acid core, which is substituted with a tert-butoxycarbonyl (Boc) group and a methylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the benzoic acid moiety. One common method involves the reaction of methylamine with tert-butyl chloroformate to form the Boc-protected methylamine. This intermediate is then reacted with a benzoic acid derivative under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the desired purity and yield of the final product. The use of automated reactors and advanced analytical techniques helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid involves its interaction with specific molecular targets. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites. The benzoic acid moiety can interact with various enzymes and proteins, influencing their activity and function. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
  • 4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid
  • 2-(((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid)

Uniqueness

2-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the Boc group and the benzoic acid moiety allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

2-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)9-10-7-5-6-8-11(10)12(16)17/h5-8H,9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWAZXVWIYGQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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